8-[Bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol, often referred to as SCH 221510 in scientific literature, is a synthetic organic compound that belongs to the class of piperidine NOP agonists. [] It is a selective ligand for the nociceptin opioid receptor (NOP), displaying high affinity and functional selectivity over other opioid receptors like μ, κ, and δ. [] This selectivity makes it a valuable tool in scientific research for investigating the physiological roles and therapeutic potential of the NOP receptor.
The synthesis of SCH 221510 involves several key steps that utilize standard organic chemistry techniques. The compound can be synthesized through the following general method:
Technical details regarding specific reaction conditions or yields are generally proprietary or not disclosed in literature but can be inferred from related synthetic methodologies used in similar compounds .
The molecular structure of SCH 221510 can be represented as follows:
The structure features a bicyclic framework characteristic of azabicyclo compounds, with a piperidine ring fused to an aromatic system.
Key structural data includes:
SCH 221510 primarily engages in receptor binding interactions rather than traditional chemical reactions. Its main chemical activity involves:
No significant side reactions or degradation products have been reported in the literature during its usage in pharmacological studies.
SCH 221510 acts primarily as an agonist at the nociceptin receptor. The mechanism involves:
Relevant analyses include:
SCH 221510 has been investigated for several scientific uses:
The Nociceptin Opioid Peptide (NOP) receptor, initially termed ORL1 (Opioid Receptor-Like 1), was cloned in 1994 through homology screening with classical opioid receptors (mu, delta, kappa). Its status as an "orphan" receptor persisted until 1995, when reverse pharmacology techniques identified its endogenous ligand—a 17-amino acid neuropeptide named Nociceptin/Orphanin FQ (N/OFQ). This heptadecapeptide (Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Leu-Ala-Asn-Gln) shares structural similarities with dynorphin A but exhibits >1,000-fold selectivity for NOP over kappa opioid receptors [1] [3]. The N/OFQ-NOP system represents the fourth member of the opioid receptor family, with conserved transmembrane helices (TM2, TM3, TM7 show >70% homology) and intracellular Gi-coupling mechanisms, yet distinct ligand-binding properties [1] [4]. Early peptide-based ligands faced limitations in bioavailability and brain penetration, necessitating novel synthetic agonists like SCH 221510 to probe NOP pharmacology.
Table 1: Key Milestones in NOP Receptor System Discovery
Year | Discovery | Significance |
---|---|---|
1994 | ORL1 receptor cloned | Homology screening identified novel opioid-like GPCR |
1995 | N/OFQ identified via reverse pharmacology | Endogenous ligand for ORL1 established |
2000s | Non-peptide ligands (e.g., SCH 221510) developed | Enabled oral dosing and CNS penetration |
2016 | NOP receptor crystal structure solved | Revealed antagonist-bound conformation (PDB ID: 4EA3) |
SCH 221510 (3-Endo-8-[bis(2-methylphenyl)methyl]-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol) emerged as a breakthrough non-peptide agonist with high binding affinity (Ki = 0.3 nM) and functional selectivity for NOP receptors. Crucially, it exhibits 217-fold binding selectivity and 57-fold functional selectivity over classical opioid receptors, overcoming the cross-reactivity limitations of early ligands [5] [9]. Its oral bioavailability and brain penetration enabled in vivo studies previously unattainable with peptide agonists, facilitating exploration of NOP's role in anxiety, addiction, and pain modulation [5]. SCH 221510's pharmacological profile helped resolve controversies around NOP activation—such as its biphasic effects on pain—by demonstrating receptor-specific, dose-dependent antinociception in primates and rodents [1] [3].
Table 2: Selectivity Profile of SCH 221510
Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
---|---|---|
NOP Receptor | 0.3 | 12 |
μ-Opioid Receptor | 65 | 693 |
κ-Opioid Receptor | 131 | 683 |
δ-Opioid Receptor | 2854 | 8071 |
The NOP receptor is widely expressed in brain regions governing emotional processing (amygdala, hippocampus), pain modulation (periaqueductal gray, spinal cord), and reward pathways (ventral tegmental area, nucleus accumbens). It also densely populates gastrointestinal tissues, including enteric neurons, immune cells, and epithelial layers [4] [7]. This distribution underpins its dual therapeutic relevance:
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8